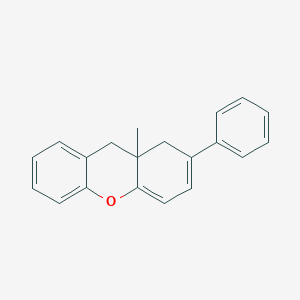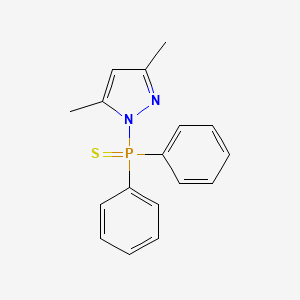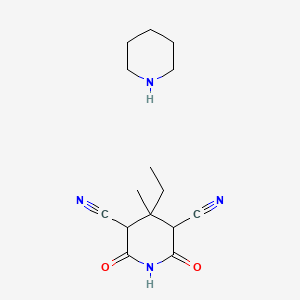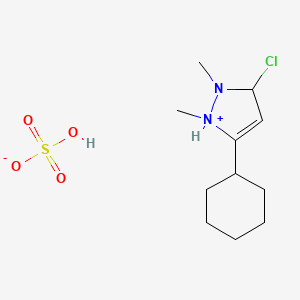
9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene: is a chemical compound belonging to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes a methyl group at the 9A position and a phenyl group at the 2 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene can be achieved through several methods. One common approach involves the reaction of 2-phenyl-9,9A-dihydro-1H-xanthene with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper iodide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields xanthone derivatives, while reduction produces more saturated compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, 9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: Its derivatives are often used as probes to investigate biological processes .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are studied for their anti-inflammatory, antioxidant, and anticancer activities .
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways and targets depend on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
- 2-Phenyl-9,9A-dihydro-1H-xanthene
- 9A-Methyl-2-phenyl-xanthone
- 9,10-Dihydro-9-phenylacridine
Comparison: Compared to similar compounds, 9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene is unique due to its specific substitution pattern. The presence of a methyl group at the 9A position and a phenyl group at the 2 position imparts distinct chemical and physical properties, making it suitable for specialized applications .
Propriétés
Numéro CAS |
61075-28-3 |
|---|---|
Formule moléculaire |
C20H18O |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
9a-methyl-2-phenyl-1,9-dihydroxanthene |
InChI |
InChI=1S/C20H18O/c1-20-13-16(15-7-3-2-4-8-15)11-12-19(20)21-18-10-6-5-9-17(18)14-20/h2-12H,13-14H2,1H3 |
Clé InChI |
MDTHYRDARKURCJ-UHFFFAOYSA-N |
SMILES canonique |
CC12CC3=CC=CC=C3OC1=CC=C(C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)](/img/structure/B14590431.png)
![2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14590436.png)



![3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid](/img/structure/B14590468.png)
![{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid](/img/structure/B14590472.png)

![2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane](/img/structure/B14590491.png)

![1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14590496.png)



